(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one

Description

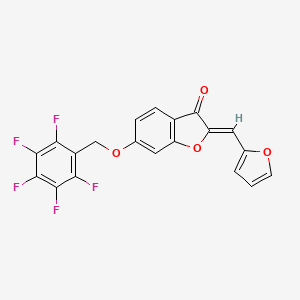

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a furan-2-ylmethylene group at the C2 position and a perfluorophenylmethoxy group at the C6 position. Aurones, a subclass of flavonoids, are known for their Z-configuration at the exocyclic double bond, which is critical for their biological activity .

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9F5O4/c21-15-12(16(22)18(24)19(25)17(15)23)8-28-10-3-4-11-13(6-10)29-14(20(11)26)7-9-2-1-5-27-9/h1-7H,8H2/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNJHAZQIYKGQE-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9F5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one typically involves a multi-step process One common method includes the formation of the benzofuran core through a cyclization reactionThe perfluorophenylmethoxy group is then attached using nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis can also be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one have been shown to significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins IL-1 and IL-8 by up to 98% in certain studies . This suggests that the compound could be effective in treating chronic inflammatory conditions.

Antibacterial Activity

Benzofuran derivatives have also been explored for their antibacterial properties. A study highlighted the potential of furan-based compounds as inhibitors of bacterial Mur ligases, which are crucial in peptidoglycan biosynthesis. These findings indicate that (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one could serve as a lead compound for developing new antibacterial agents .

Photophysical Properties

The incorporation of perfluorophenyl groups into benzofuran structures enhances their photophysical properties, making them suitable for applications in organic electronics and photonic devices. The unique electronic characteristics imparted by fluorinated groups can improve the performance of organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Anti-inflammatory Efficacy

A study on a related benzofuran derivative demonstrated a marked reduction in inflammatory markers in vitro. The compound was tested on human macrophages, showing a decrease in NF-κB activity, which is pivotal in mediating inflammation .

Case Study 2: Antibacterial Mechanism

In another investigation, furan-based benzene dicarboxylic acid derivatives were synthesized and tested against various bacterial strains. The results indicated that these compounds exhibited competitive inhibition against MurD ligase, showcasing their potential as novel antibacterial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. This can lead to changes in cellular processes, such as apoptosis (programmed cell death) in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., perfluorophenylmethoxy) increase metabolic stability but may reduce solubility. Polar groups (e.g., -OH, -OMe) elevate melting points and polarity .

- Synthetic Challenges : Bulky or electron-deficient aldehydes (e.g., perfluorophenyl derivatives) may require optimized reaction conditions (e.g., base strength, solvent) to improve yields .

Physicochemical and ADMET Properties

| Property | Target Compound | Analog (CID: 1804018) | Analog (6y) |

|---|---|---|---|

| LogP | ~4.5 (predicted) | 3.2 | 2.8 |

| Solubility | Low (fluorine reduces aqueous solubility) | Moderate | High (polar -OH groups) |

| Metabolic Stability | High (C-F bonds resist oxidation) | Moderate | Low (phenolic -OH prone to glucuronidation) |

| Binding Free Energy | Predicted: -10.1 kcal/mol (docking studies) | -9.2 kcal/mol | N/A |

Notes:

- The perfluorophenyl group increases LogP by ~1.5 units compared to methoxy analogs, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of furan derivatives. Its unique structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a furan moiety, a benzofuran core, and a perfluorophenyl methoxy group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Many furan derivatives have shown effectiveness against various bacteria and fungi.

- Anticancer Properties : Certain furan-based compounds have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation through various biochemical pathways.

The biological activity of (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in disease processes, such as Mur ligases, which are crucial for bacterial cell wall synthesis .

- Cellular Pathway Modulation : The compound might interact with cellular signaling pathways, influencing processes like apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : Furan derivatives are known to exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

A study demonstrated that furan-based compounds exhibit significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism involved competitive inhibition of bacterial enzymes critical for cell wall synthesis .

Anticancer Research

In vitro studies have shown that related benzofuran derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate the expression of pro-apoptotic and anti-apoptotic proteins suggests a promising therapeutic avenue .

Anti-inflammatory Effects

Research has indicated that certain furan derivatives can inhibit the activity of phosphoinositide 3-kinases (PI3K), which play a role in inflammatory responses. This inhibition was linked to reduced leukocyte recruitment in animal models of acute inflammation .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one?

The synthesis typically involves heteroannulation and substitution reactions . A representative approach includes:

- Step 1 : Formation of the benzofuran core via base-mediated cyclization (e.g., NaH in THF at 0°C under nitrogen) to introduce substituents like the perfluorophenylmethoxy group .

- Step 2 : Aldol condensation to introduce the furan-2-ylmethylene group at the C-2 position, ensuring (Z)-stereoselectivity through controlled reaction conditions (e.g., low temperature, anhydrous solvents) .

- Key Reagents : Sodium hydride (NaH), iodomethane for methylation, and anhydrous THF as the solvent .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Multi-technique characterization is essential:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 7.47–7.27 ppm for aromatic protons, δ 160.7 ppm for carbonyl carbons) .

- HRMS : Validates molecular formula (e.g., [M-H]⁻ at m/z 449.1751) .

- IR Spectroscopy : Identifies functional groups (e.g., 1627 cm⁻¹ for C=O stretching) .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

- Temperature Control : Reactions at 0°C minimize side reactions (e.g., over-alkylation) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or chiral auxiliaries may enhance (Z)-selectivity .

- Solvent Polarity : Non-polar solvents (e.g., petroleum ether) during purification reduce polar byproduct retention .

Advanced: What strategies are used to evaluate the compound’s biological activity in academic research?

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., perfluorophenyl vs. benzyloxy) to assess potency .

Advanced: How can researchers address contradictions in stereochemical assignment from NMR data?

- NOESY/ROESY : Detects spatial proximity of protons to confirm (Z)-configuration (e.g., furan-CH₃ and benzofuran-OCH₃ interactions) .

- X-ray Crystallography : Provides definitive stereochemical proof if crystals are obtainable .

Advanced: What role does the perfluorophenylmethoxy group play in modulating bioactivity?

- Electron-Withdrawing Effect : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Comparative Studies : Replace with non-fluorinated analogs (e.g., benzyloxy) to isolate fluorine-specific effects .

Advanced: How are purification challenges addressed for this compound?

- Flash Chromatography : Silica gel with gradient elution (ethyl acetate/petroleum ether, 1:20) resolves polar impurities .

- Recrystallization : Uses dichloromethane/hexane to isolate high-purity crystals .

Advanced: What computational tools aid in predicting the compound’s reactivity or binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.